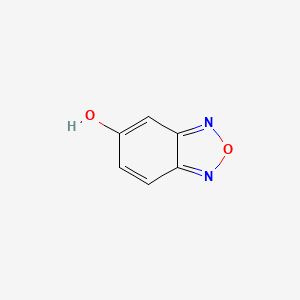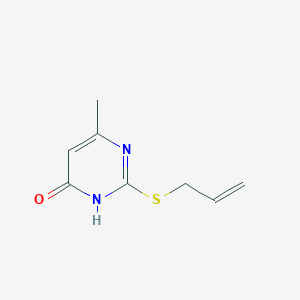![molecular formula C13H10N2OS B1418192 7-(2-méthylphényl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1030120-83-2](/img/structure/B1418192.png)
7-(2-méthylphényl)thieno[3,2-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
“7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of thieno[3,2-d]pyrimidine .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives involves structural modifications of tazemetostat . An effective method for synthesizing substituted thieno[2,3-d]pyrimidine-4-carboxylic acids involves Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Applications De Recherche Scientifique
Agents antimycobactériens
Les thieno[3,2-d]pyrimidin-4(3H)-ones ont été conçues et synthétisées pour agir contre les mycobactéries, montrant une activité significative contre Mycobacterium tuberculosis H37Ra (ATCC 25177), ce qui suggère leur potentiel en tant que nouveaux agents antituberculeux .
Activités anticancéreuses
Ces composés ont été évalués pour leurs effets antiprolifératifs contre diverses lignées de cellules cancéreuses. Ils ont été conçus pour cibler le VEGFR-2 et testés pour leurs capacités à inhiber ce récepteur et à empêcher la croissance des cellules cancéreuses .
Inhibiteurs de EZH2
Des dérivés substitués de la thieno[3,2-d]pyrimidine ont été synthétisés en tant qu'inhibiteurs de EZH2 par le biais de modifications structurelles de la tazemétostat. Leur activité antiproliférative contre différentes lignées de cellules cancéreuses et leur toxicité contre les cellules HEK293T ont été évaluées, indiquant leur utilisation potentielle en thérapie anticancéreuse .
Inhibition de la cytochrome bd oxydase
Les thieno[3,2-d]pyrimidin-4-amines ont été identifiées comme des sondes chimiques pour interroger la fonction de la Cyt-bd mycobactérienne dans diverses conditions physiologiques. Cela suggère leur application dans l'étude du métabolisme énergétique dans Mycobacterium tuberculosis .
Mécanisme D'action
Target of Action
The primary target of 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis , specifically the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits the activity of Cyt-bd . This interaction results in the disruption of the energy metabolism of the Mycobacterium tuberculosis, thereby inhibiting its growth and proliferation .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis. This disruption leads to a decrease in ATP production, which is essential for the survival and proliferation of the bacteria .
Pharmacokinetics
The compound’s significant antimycobacterial activity suggests it may have favorable absorption, distribution, metabolism, and excretion properties that allow it to reach its target and exert its effects .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation. The compound has been observed to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .
Analyse Biochimique
Biochemical Properties
7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme EZH2 (Enhancer of Zeste Homolog 2), which is involved in the regulation of gene expression through histone methylation . The compound acts as an inhibitor of EZH2, thereby modulating the epigenetic landscape and influencing gene expression patterns. Additionally, it has been shown to interact with cytochrome bd oxidase in Mycobacterium tuberculosis, inhibiting its activity and affecting the bacterial energy metabolism .
Cellular Effects
The effects of 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one on various types of cells and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activity by inducing apoptosis and inhibiting cell migration . It influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Furthermore, it affects gene expression by inhibiting EZH2, leading to changes in the expression of genes involved in cell growth and survival . In bacterial cells, the compound disrupts cellular metabolism by inhibiting cytochrome bd oxidase, leading to reduced ATP production and impaired bacterial growth .
Molecular Mechanism
The molecular mechanism of action of 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves several key interactions at the molecular level. The compound binds to the active site of EZH2, inhibiting its methyltransferase activity and preventing the methylation of histone H3 at lysine 27 (H3K27me3) . This results in the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways. Additionally, the compound inhibits cytochrome bd oxidase by binding to its active site, disrupting the electron transport chain and reducing ATP production in Mycobacterium tuberculosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its antiproliferative and apoptotic effects on cancer cells, as well as its inhibitory effects on bacterial growth . The compound’s efficacy may decrease over time due to potential resistance mechanisms developed by cancer cells or bacteria.
Dosage Effects in Animal Models
The effects of 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and bacterial infections without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects.
Metabolic Pathways
7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound also affects metabolic flux by inhibiting key enzymes such as EZH2 and cytochrome bd oxidase, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its distribution to target sites such as the nucleus or mitochondria. The compound’s localization and accumulation within cells are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with EZH2 and other nuclear proteins involved in gene regulation . It may also localize to the mitochondria, where it can inhibit cytochrome bd oxidase and affect cellular energy metabolism . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
7-(2-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-4-2-3-5-9(8)10-6-17-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGOZUQZEAJJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418110.png)
![7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418111.png)
![Ethyl 3-(1-methyl-2-(((4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1418112.png)

![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)
![(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-acetic acid](/img/structure/B1418120.png)

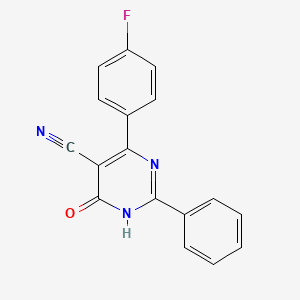
![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)
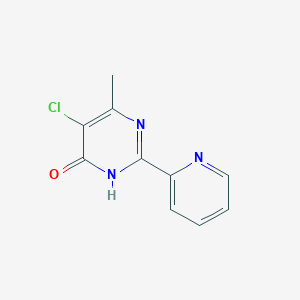
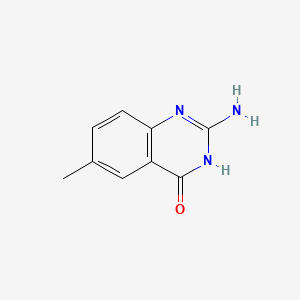
![ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1418129.png)
